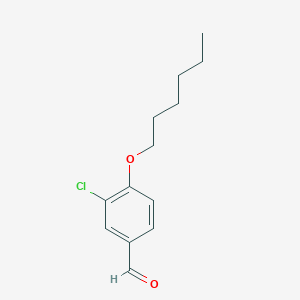

3-Chloro-4-(hexyloxy)benzaldehyde

Descripción

3-Chloro-4-(hexyloxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a hexyloxy group (a six-carbon alkyl ether) at the 4-position of the benzene ring. This compound is structurally characterized by the aldehyde functional group, which confers reactivity for applications in organic synthesis, pharmaceuticals, and materials science.

Propiedades

IUPAC Name |

3-chloro-4-hexoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9-10H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABBEQQGXCWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-4-(hexyloxy)benzaldehyde can be synthesized through a multi-step process involving the introduction of the hexyloxy group and the chlorine atom onto the benzaldehyde ring. One common method involves the alkylation of 3-chloro-4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products Formed

Oxidation: 3-Chloro-4-(hexyloxy)benzoic acid.

Reduction: 3-Chloro-4-(hexyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-4-(hexyloxy)benzaldehyde is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(hexyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 3-Chloro-4-(hexyloxy)benzaldehyde and its analogs:

Electronic and Reactivity Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro and trifluoromethoxy groups (e.g., in 3-Chloro-4-(trifluoromethoxy)benzaldehyde) are electron-withdrawing, increasing the electrophilicity of the aldehyde group for nucleophilic addition reactions . In contrast, dimethylamino (3-Chloro-4-(dimethylamino)benzaldehyde) and hexyloxy groups are electron-donating, which may slightly deactivate the aldehyde but improve solubility in non-polar media .

- Reactivity in Coupling Reactions: The hexyloxy group in this compound may facilitate Suzuki-Miyaura couplings (as seen in related compounds like 3-chloro-4-((2-methyl-3-boronobenzyl)oxy)benzaldehyde) due to improved solubility in 1,4-dioxane or similar solvents . Propargyloxy-substituted analogs (e.g., 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde) enable click chemistry applications via alkyne-azide cycloadditions .

Physicochemical Properties

- Lipophilicity : The hexyloxy chain significantly increases logP values compared to shorter alkoxy or polar substituents, making the compound more membrane-permeable in biological systems .

- Melting Points : Smaller substituents like hydroxy or methoxy groups (e.g., 3-Chloro-4-hydroxybenzaldehyde) result in higher melting points due to hydrogen bonding, whereas bulkier groups like hexyloxy lower melting points .

Actividad Biológica

3-Chloro-4-(hexyloxy)benzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by relevant research findings, data tables, and case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and cytotoxic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study conducted by evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the concentration required to inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results suggest that the compound is particularly effective against Staphylococcus aureus, which is crucial for developing new antibacterial agents.

2. Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. A notable study reported the compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings demonstrate that this compound has promising cytotoxic effects, making it a candidate for further investigation in cancer therapy.

3. Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, the compound has shown potential anti-inflammatory effects. A study explored its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels when treated with this compound.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : In a clinical setting, a formulation containing this compound was tested for its effectiveness against skin infections caused by antibiotic-resistant bacteria. The treatment showed significant improvement in infection resolution compared to standard antibiotic therapies.

- Case Study 2 : In vitro studies on cancer cell lines demonstrated that combining this compound with traditional chemotherapeutic agents enhanced overall cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.